molecular formula C7H10N2O4S B154808 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine CAS No. 113583-35-0

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

Cat. No. B154808
M. Wt: 218.23 g/mol
InChI Key: ITDVJJVNAASTRS-UHFFFAOYSA-N
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Patent
US05149357

Procedure details

A stirred solution of 143.6 grams (0.772 mole) of 4,6-dimethoxy-2-methylthiopyrimidine in 460 mL of tetrahydrofuran was cooled to 10°-15° C., and a cloudy solution of 525.0 grams (0.849 mole) of 80% monoperoxyphthalio acid, magnesium salt hexahydrate in 600 mL of methanol was added at a rate to maintain the reaction mixture temperature below 15° C. Upon completion of the addition, which required one hour, the reaction mixture was cooled, and 500 mL of aqueous 1M sodium sulfite solution was added dropwise to destroy excess peroxides present in the reaction mixture. Upon completion of addition, the reaction mixture was stirred for 15 minutes and then was concentrated under reduced pressure to a residue. The residue was stirred in 2500 mL of ethyl acetate and 1500 mL of water. The layers were separated, and the aqueous layer was extracted with 450 mL of ethyl acetate. The ethyl acetate layers were combined and washed with one 500 mL portion of water, two 350 mL portions of aqueous 20% potassium carbonate, two 350 mL portions of water, and one 300 mL portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to yield 123.3 grams of 4,6-dimethoxy-2-methylsulfonylpyrimidine; m.p. 126°-127.5° C. The reaction was repeated several times.
Quantity
143.6 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step One
[Compound]
Name
magnesium salt hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5](SC)[N:4]=1.[S:13]([O-:16])([O-])=[O:14].[Na+].[Na+].O1CCC[CH2:20]1>CO>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[N:4]=[C:5]([S:13]([CH3:20])(=[O:16])=[O:14])[N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
143.6 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)SC
Name
Quantity
460 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
magnesium salt hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature below 15° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition, which required one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to destroy excess peroxides present in the reaction mixture
ADDITION
Type
ADDITION
Details
Upon completion of addition
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to a residue
STIRRING
Type
STIRRING
Details
The residue was stirred in 2500 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 450 mL of ethyl acetate
WASH
Type
WASH
Details
washed with one 500 mL portion of water, two 350 mL portions of aqueous 20% potassium carbonate, two 350 mL portions of water, and one 300 mL portion of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 123.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.